Pirin Binding Affinity vs. TPH Inhibitors
TPh A demonstrates high affinity and specificity for the nuclear protein pirin, with a dissociation constant (Ki) of 0.6 µM [1]. This is in stark contrast to inhibitors of the structurally distinct enzyme tryptophan hydroxylase (TPH), for which TPh A is not a primary ligand. For example, p-Ethynylphenylalanine, a selective TPH inhibitor, exhibits a substantially weaker Ki of 32.6 µM against TPH [2]. This difference underscores TPh A's selective engagement of its intended target, pirin, differentiating it from compounds that target the serotonin biosynthesis pathway.
| Evidence Dimension | Target Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.6 µM |
| Comparator Or Baseline | p-Ethynylphenylalanine: 32.6 µM |
| Quantified Difference | ~54-fold difference |
| Conditions | In vitro binding assay for respective purified proteins |
Why This Matters
This data validates that TPh A is a potent, specific chemical probe for studying pirin biology, whereas other compounds targeting TPH are not suitable substitutes.
- [1] Miyazaki I, Simizu S, Okumura H, et al. A small-molecule inhibitor shows that pirin regulates migration of melanoma cells. Nat Chem Biol. 2010;6(9):667-673. View Source
- [2] Stokes AH, Xu Y, Daunais JA, et al. p-Ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase. J Neurochem. 2000;74(5):2067-2073. View Source
